molecular formula C7H16ClNO2 B2491634 4,4-Dimethoxypiperidine hydrochloride CAS No. 77542-16-6

4,4-Dimethoxypiperidine hydrochloride

Cat. No.: B2491634
CAS No.: 77542-16-6
M. Wt: 181.66
InChI Key: VVLUXVNVZPVERV-UHFFFAOYSA-N
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Description

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring

Chemical Reactions Analysis

4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:

Biological Activity

4,4-Dimethoxypiperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 188.64 g/mol
  • Structure : The compound features a piperidine ring with two methoxy groups at the 4-position, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuronal Signaling : The compound interacts with various neurotransmitter receptors, influencing neuronal signaling pathways. It has been shown to modulate the activity of serotonin receptors, which are crucial in mood regulation and anxiety responses .
  • Cell Cycle Regulation : Research indicates that the compound may play a role in regulating cell cycle progression and apoptosis, making it a candidate for cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially serving as an antibiotic agent .

Biological Activity Data Table

Activity TypeObserved EffectsReference
Neuronal SignalingModulation of serotonin receptors
Cell Cycle RegulationInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of growth in specific bacterial strains

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential use as an antidepressant. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Results showed a dose-dependent increase in apoptotic cells upon treatment with this compound .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Properties

IUPAC Name

4,4-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLUXVNVZPVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidinone (400 mg, 2.01 mmol) was dissolved in methanol (4 mL), and the solution was added with 10% hydrogen chloride-methanol solution (4 mL), followed by stirring at 50° C. for 2 hours. The reaction mixture was added with diisopropyl ether and the precipitated solid was collected by filtration, washed with diisopropyl ether and then dried under reduced pressure to obtain 4,4-dimethoxypiperidine hydrochloride (238 mg, yield 65%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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